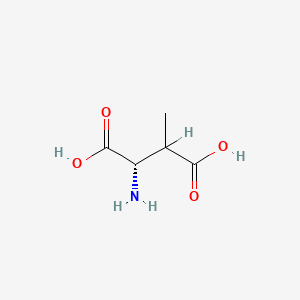

3-Methylaspartic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylaspartic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzymatic Function and Biocatalytic Applications

3-Methylaspartate Ammonia Lyase (MAL) is the primary enzyme that catalyzes the conversion of 3-methylaspartic acid into ammonia and mesaconate. This enzymatic reaction is significant for several reasons:

- Kinetic Properties : Studies have shown that the kinetic constants for MAL when using this compound as a substrate are favorable compared to aspartic acid, indicating a higher efficiency in catalysis. For example, the turnover number (kcat) for this compound was recorded at 66 s−1 for one variant of MAL, significantly higher than that for aspartic acid .

| Substrate | kcat (s−1) | Km (mM) | kcat/Km (s−1/mM) |

|---|---|---|---|

| This compound | 66 | 1.38 | 47.8 |

| Aspartic Acid | 1.1 | 171 | 0.006 |

- Enzyme Engineering : Research has focused on engineering MAL to enhance its substrate specificity and catalytic efficiency. Mutations at specific residues have been shown to alter its activity, allowing for potential applications in the synthesis of various amino acids . For instance, mutations aimed at increasing the size of the binding pocket have been explored to accommodate larger substrates like lysine .

Synthesis of Aspartic Acid Derivatives

The ability of MAL to convert this compound into other compounds presents opportunities for synthesizing valuable derivatives:

- Asymmetric Synthesis : Engineered variants of MAL have been utilized for the asymmetric synthesis of N-substituted aspartic acids, which are crucial in pharmaceutical applications. The high diastereoselectivity and enantioselectivity achieved by these engineered enzymes make them suitable for producing optically pure compounds, which are often required in drug development .

Case Studies

Several studies illustrate the diverse applications of this compound:

- Protein Engineering : A study detailed how specific mutations in MAL can enhance its catalytic activity towards various substrates. The research illustrated that certain residues play critical roles in substrate binding and catalysis, leading to improved enzyme variants capable of synthesizing desired products more efficiently .

- Biotechnological Applications : Research has demonstrated that MAL can be used in biotechnological processes for producing compounds like mesaconate from 3-methylaspartate. This conversion is not only relevant for academic research but also has industrial implications, particularly in the production of bio-based chemicals .

- Environmental Applications : The isolation of MAL-producing bacteria from soil highlights its potential role in bioremediation processes. These microorganisms can utilize 3-methylaspartate as a substrate, contributing to nutrient cycling and organic matter decomposition in soil ecosystems .

化学反応の分析

Deamination Reaction

3-Methylaspartate ammonia lyase (MAL) catalyzes the conversion of 3-methylaspartate to mesaconate through an α,β-elimination mechanism . MALs are found in certain anaerobic bacteria and haloarchaea as part of metabolic pathways converting L-glutamic acid to acetyl-coenzyme A .

Catalytic Mechanism

-

Proton Abstraction The catalytic mechanism begins with a base catalyst (K331 residue) abstracting a proton from the carbon atom at the C3 position .

-

Enolate Intermediate Formation This leads to an enolate intermediate, which is stabilized by interactions with the Mg2+ ion, Q329, and H194 .

-

Ammonia Elimination The intermediate collapses, leading to the elimination of ammonia from the C2 position and the formation of mesaconic acid .

Syn-Elimination

Methylaspartase can catalyze the syn-elimination of ammonia from the (2S,3R)-diastereoisomer of 3-methylaspartic acid . This reaction displays large primary deuterium isotope effects, suggesting concerted C–H and C–N bond cleavage .

Substrate Specificity and Enzyme Interactions

MAL's activity, binding, and inhibition depend on specific chemical features of the substrate . The hydrophobic interactions formed by the methyl group of this compound, along with the amino group on carbon 2, are crucial for appropriate substrate binding .

Impact of the Methyl Group

The methyl group of 3-methylaspartate is a crucial determinant for effective substrate binding and subsequent efficient catalysis .

Comparison with Aspartic Acid

Aspartic acid, which lacks the methyl group present in this compound, is also deaminated by some MALs, although with a significantly reduced affinity . The Km values for aspartic acid are 42- to 141-fold higher than those for this compound .

Role of α-Carboxylate Group

The α-carboxylate group is also critical for MAL activity. 3-aminobutanoic acid, lacking the α-carboxylate group, does not undergo significant MAL-mediated activity .

Isotope Effects

Isotopic studies using deuterium (2H) and nitrogen-15 (15N) provide insights into the reaction mechanisms .

-

Primary Deuterium Isotope Effects Studies show primary deuterium isotope effects for both the C-3 hydrogen exchange and the deamination reaction, suggesting that the partition between reaction pathways occurs after the slowest steps .

-

Nitrogen-15 Isotope Effects The 15N-isotope effects for V/K for (2S,3S)-3-methylaspartic acid and aspartic acid are 1.0246 ± 0.0013 and 1.0390 ± 0.0031, respectively . This indicates that the natural substrate, (2S,3S)-3-methylaspartic acid, is eliminated in a concerted fashion, with the C(beta)-H and C(alpha)-N bonds cleaved in the same transition state .

Metal Ion Dependence

MAL activity requires both K+ and Mg2+ ions . Ammonium ions can also bind in the K+ site and act as an activator . Variations in metal ion concentrations alter the magnitude of the primary deuterium isotope effects .

-

Potassium Ion Concentration Marked changes occur with varying potassium ion concentrations. For example, at 1.6 mM K+, DV and D(V/K) are 1.7, whereas at 50 mM K+, DV and D(V/K) are reduced to 1.0 .

Kinetic Constants for MAL Activity

The steady-state kinetic constants for MAL enzymes acting on this compound and aspartic acid have been determined :

| Substrate | Enzyme | kcat (s-1) | Km (mM) | kcat/Km |

|---|---|---|---|---|

| This compound | CaMAL | 17.6 ± 0.3 | 1.00 ± 0.06 | 17.6 |

| Aspartic acid | CaMAL | 4.4 ± 0.4 | 141 ± 14 | 0.031 |

| This compound | ChMAL | 66 ± 2 | 1.38 ± 0.17 | 47.8 |

| Aspartic acid | ChMAL | 1.1 ± 0.6 | 171 ± 107 | 0.006 |

| This compound | CtMAL | 7.6 ± 0.4 | 3.99 ± 0.61 | 1.9 |

| Aspartic acid | CtMAL | 1.6 ± 0.1 | 67 ± 6 | 0.023 |

*CaMAL = Citrobacter amalonaticus, ChMAL and CtMAL = Clostridium tetanomorphum

Elimination Mechanisms

3-methylaspartase catalyzes the anti-elimination of ammonia from L-threo-(2S,3S)-3-methylaspartic acid to produce mesaconic acid, as well as a slower syn-elimination from the (2S,3R)-epimer, L-erythro-3-methylaspartic acid .

(2S,3R)-3-Methylaspartic acid

Is deaminated via a stepwise carbocationic mechanism .

(2S,3S)-3-Methylaspartic acid

Is eliminated in a concerted fashion such that the C(β)-H and C(α)-N bonds are cleaved in the same transition state .

特性

CAS番号 |

2955-50-2 |

|---|---|

分子式 |

C5H9NO4 |

分子量 |

147.13 g/mol |

IUPAC名 |

(2S)-2-amino-3-methylbutanedioic acid |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2?,3-/m0/s1 |

InChIキー |

LXRUAYBIUSUULX-NFJMKROFSA-N |

SMILES |

CC(C(C(=O)O)N)C(=O)O |

異性体SMILES |

CC([C@@H](C(=O)O)N)C(=O)O |

正規SMILES |

CC(C(C(=O)O)N)C(=O)O |

同義語 |

3-methylaspartic acid 3-methylaspartic acid, (DL)-isomer 3-methylaspartic acid, (L)-isomer beta-(S-methyl)thioaspartic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。